molecular formula C7H8ClNO B028412 (4-Chloro-3-methylpyridin-2-yl)methanol CAS No. 59886-85-0

(4-Chloro-3-methylpyridin-2-yl)methanol

Cat. No.: B028412
CAS No.: 59886-85-0
M. Wt: 157.6 g/mol
InChI Key: IPJMZFJRPTWZTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Chloro-3-methylpyridin-2-yl)methanol: is an organic compound with the molecular formula C7H8ClNO It belongs to the class of halogenated heterocycles and is characterized by a pyridine ring substituted with a chlorine atom at the 4-position, a methyl group at the 3-position, and a hydroxymethyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of (4-Chloro-3-methylpyridin-2-yl)methanol typically begins with commercially available starting materials such as 4-chloro-3-methylpyridine.

    Reaction Steps:

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (4-Chloro-3-methylpyridin-2-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form various derivatives, such as amines, using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with palladium catalyst (Pd/C)

    Substitution: Nucleophiles such as amines or thiols

Major Products:

    Oxidation: 4-Chloro-3-methylpyridine-2-carboxaldehyde, 4-Chloro-3-methylpyridine-2-carboxylic acid

    Reduction: 4-Chloro-3-methylpyridin-2-ylmethanamine

    Substitution: Various substituted pyridine derivatives

Scientific Research Applications

Chemistry:

    Building Block: (4-Chloro-3-methylpyridin-2-yl)methanol is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology:

    Enzyme Inhibition: The compound has been studied for its potential to inhibit specific enzymes, such as dimethylarginine dimethylaminohydrolase (DDAH), which plays a role in nitric oxide regulation.

Medicine:

    Drug Development: Researchers are exploring the compound’s potential as a lead compound for developing new drugs targeting various diseases, including cancer and infectious diseases.

Industry:

    Chemical Intermediates: It is used as an intermediate in the production of other valuable chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Chloro-3-methylpyridin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. For example, its inhibition of dimethylarginine dimethylaminohydrolase (DDAH) affects the regulation of nitric oxide levels in biological systems. The compound’s structure allows it to bind to the active site of the enzyme, thereby blocking its activity and leading to downstream effects on cellular processes.

Comparison with Similar Compounds

  • 4-Chloro-2-methylpyridin-3-ylmethanol
  • 4-Chloro-3-methylpyridin-2-ylmethanamine
  • 4-Chloro-3-methylpyridine-2-carboxaldehyde

Comparison:

  • Structural Differences: While similar compounds share the pyridine ring and chlorine substitution, they differ in the functional groups attached to the ring. For example, (4-Chloro-3-methylpyridin-2-yl)methanol has a hydroxymethyl group, whereas 4-Chloro-3-methylpyridin-2-ylmethanamine has an amine group.
  • Reactivity: The presence of different functional groups affects the reactivity and chemical behavior of these compounds. For instance, the hydroxymethyl group in this compound makes it more prone to oxidation reactions compared to its amine counterpart.
  • Applications: The unique combination of substituents in this compound makes it suitable for specific applications, such as enzyme inhibition, which may not be as effective with other similar compounds.

Properties

IUPAC Name

(4-chloro-3-methylpyridin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO/c1-5-6(8)2-3-9-7(5)4-10/h2-3,10H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPJMZFJRPTWZTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30431267
Record name (4-Chloro-3-methylpyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30431267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59886-85-0
Record name 4-Chloro-3-methyl-2-pyridinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59886-85-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Chloro-3-methylpyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30431267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

50 ml of acetic anhydride was added to 5.63 g of 4-chloro-2,3-dimethylpyridine-N-oxide (VI) and the resulting mixture was heated at 110° C. for 1 hour. The solvent was distilled off under reduced pressure and water was added thereto and the resulting mixture was extracted with ether. The resulting organic layer was washed with water and dried over anhydrous sodium sulfate and the solvent was distilled off under reduced pressure. The resulting residue was dissolved in 90% ethanol, and 2.10 g of sodium hydroxide was added thereto, and the resulting mixture was heated at 80° C. for 3 hours. The solvent was distilled off under reduced pressure, and thereafter, water was added thereto and the resulting mixture was extracted with chloroform. The resulting organic layer was washed with saturated salt water, and then dried over anhydrous sodium sulfate and the solvent was distilled off under reduced pressure. The resulting residue was purified by silica gel column chromatography (eluent; chloroform) to obtain 1.69 g of 4-chloro-2-hydroxymethyl-3-methylpyridine (VII).
Quantity
5.63 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-Chloro-3-methylpyridin-2-yl)methanol
Reactant of Route 2
(4-Chloro-3-methylpyridin-2-yl)methanol
Reactant of Route 3
(4-Chloro-3-methylpyridin-2-yl)methanol
Reactant of Route 4
Reactant of Route 4
(4-Chloro-3-methylpyridin-2-yl)methanol
Reactant of Route 5
(4-Chloro-3-methylpyridin-2-yl)methanol
Reactant of Route 6
(4-Chloro-3-methylpyridin-2-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.